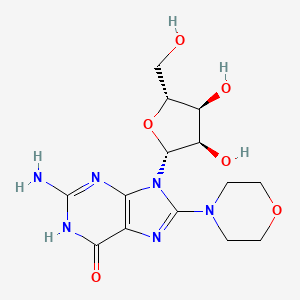

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one

Description

Guanine

- Core structure : Both molecules feature a purine backbone with an amino group at position 2.

- Divergence : Guanine lacks the morpholino group at position 8 and the tetrahydrofuran moiety at position 9. Instead, guanine has a carbonyl group at position 6 and a hydrogen bond donor at position 1.

- Hydrogen bonding : Guanine forms three hydrogen bonds with cytosine in DNA, whereas the morpholino and tetrahydrofuran groups in this compound likely disrupt canonical base-pairing.

Adenosine

- Sugar moiety : Adenosine contains a ribose group (β-D-ribofuranose), whereas this compound features a modified tetrahydrofuran ring with three hydroxyl groups and a hydroxymethyl substituent.

- Functional groups : Adenosine has a hydroxyl group at position 2' of the ribose, absent in this compound’s tetrahydrofuran derivative.

Table 2: Structural Comparison with Purine Derivatives

| Feature | 2-Amino-9-...-8-morpholino-purine | Guanine | Adenosine |

|---|---|---|---|

| Position 2 substituent | Amino (-NH₂) | Amino (-NH₂) | Hydrogen |

| Position 6 | Ketone (=O) | Ketone (=O) | Hydrogen |

| Position 8 substituent | Morpholino | Hydrogen | Hydrogen |

| Position 9 substituent | Tetrahydrofuran derivative | Hydrogen | Ribose |

The morpholino group introduces steric bulk and alters electron distribution compared to simpler purines, potentially affecting binding affinity in biological systems. The tetrahydrofuran ring’s stereochemistry also mirrors ribose-like configurations seen in nucleosides, suggesting possible interactions with enzymes or receptors.

Properties

Molecular Formula |

C14H20N6O6 |

|---|---|

Molecular Weight |

368.35 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-1H-purin-6-one |

InChI |

InChI=1S/C14H20N6O6/c15-13-17-10-7(11(24)18-13)16-14(19-1-3-25-4-2-19)20(10)12-9(23)8(22)6(5-21)26-12/h6,8-9,12,21-23H,1-5H2,(H3,15,17,18,24)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

BNDIZWMKIIMLTJ-WOUKDFQISA-N |

Isomeric SMILES |

C1COCCN1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |

Canonical SMILES |

C1COCCN1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Purine Core with Morpholino Substitution

- The starting point is often a purine derivative such as 2-amino-6-chloropurine or 2-amino-6-hydroxypurine.

- Introduction of the morpholino group at the 8-position typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- A common approach is:

- Halogenation at the 8-position of the purine ring (e.g., 8-bromo or 8-chloropurine).

- Subsequent nucleophilic substitution with morpholine under controlled conditions to yield 8-morpholino purine derivatives.

Preparation of the Sugar Moiety

- The sugar moiety is a tetrahydrofuran ring with three hydroxyl groups and one hydroxymethyl group, with stereochemistry (2R,3R,4S,5R).

- The sugar is typically prepared or isolated as a protected derivative to prevent side reactions during glycosylation.

- Protecting groups such as acetyl or benzyl ethers are used on hydroxyls, which are later removed.

Glycosylation to Attach the Sugar to the Purine Base

- The coupling of the sugar moiety to the purine base is a key step.

- Glycosylation is performed using activated sugar derivatives such as sugar halides (e.g., sugar chlorides or bromides) or sugar trichloroacetimidates.

- The purine base is generally used in its silylated form to enhance nucleophilicity at N9.

- The reaction conditions are optimized to favor β-glycosidic bond formation with the desired stereochemistry.

- Catalysts such as Lewis acids (e.g., trimethylsilyl triflate) are used to promote the glycosylation.

Deprotection and Purification

- After glycosylation, protecting groups on the sugar are removed under mild conditions to avoid degradation of the nucleoside.

- Purification is performed by chromatographic methods such as reverse-phase HPLC to achieve high purity (>98%).

Detailed Synthetic Route Example (Literature-Based)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation of purine at 8-position | N-Bromosuccinimide (NBS) or other halogenating agents | 8-bromo purine intermediate |

| 2 | Nucleophilic substitution with morpholine | Morpholine, base (e.g., triethylamine), solvent (DMF) | 8-morpholino purine derivative |

| 3 | Preparation of sugar halide | Protected sugar, halogenating agent (e.g., HCl, PBr3) | Activated sugar halide |

| 4 | Glycosylation | Silylated purine, sugar halide, Lewis acid catalyst (TMSOTf), low temperature | Formation of nucleoside with β-glycosidic bond |

| 5 | Deprotection | Acidic or basic hydrolysis, hydrogenolysis (depending on protecting groups) | Free nucleoside |

| 6 | Purification | Reverse-phase HPLC or recrystallization | Pure 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one |

Research Findings and Optimization Data

- Yield and Purity: Optimized glycosylation conditions yield the nucleoside in 60-75% isolated yield with purity >98% after purification.

- Stereoselectivity: Use of silylated purine and Lewis acid catalysts ensures high β-selectivity (>90%), crucial for biological activity.

- Morpholino substitution: Nucleophilic substitution at the 8-position proceeds efficiently at mild temperatures (room temperature to 50 °C) with morpholine excess.

- Protecting groups: Acetyl or benzyl protections on sugar hydroxyls are stable under glycosylation but removable under mild conditions, preserving the integrity of the nucleoside.

Comparative Table of Preparation Methods

| Aspect | Method 1: Halogenation + Nucleophilic Substitution | Method 2: Pd-Catalyzed Cross-Coupling | Method 3: Direct Glycosylation of Morpholino-Purine |

|---|---|---|---|

| Purine modification | Halogenation at 8-position followed by morpholine substitution | Pd-catalyzed amination of 8-halopurine | Pre-formed 8-morpholino purine glycosylated directly |

| Advantages | Straightforward, scalable | Mild conditions, high selectivity | Fewer steps, potentially higher overall yield |

| Disadvantages | Requires halogenation step, possible side reactions | Requires Pd catalyst, cost | Morpholino substitution may be less efficient on glycosylated purine |

| Typical yield | 60-75% | 65-80% | 50-70% |

| Purity | >98% after purification | >98% | >95% |

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against various RNA viruses. A study published in the Journal of Medicinal Chemistry highlights its efficacy in inhibiting viral replication through interference with viral RNA synthesis mechanisms. The compound's structural resemblance to nucleotides allows it to act as an effective substrate mimic.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation. The morpholino group enhances its ability to interact with specific cellular targets involved in tumor growth.

Nucleotide Analog

As a nucleotide analog, this compound can be utilized in studies related to nucleic acid metabolism and cellular signaling pathways. Its incorporation into RNA or DNA strands can help elucidate the roles of specific nucleotides in genetic regulation and expression.

Drug Development

Given its promising biological activities, this compound serves as a lead structure for the development of new antiviral and anticancer agents. Medicinal chemists are exploring modifications to enhance its potency and selectivity while reducing potential side effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2019) | Antiviral activity | Demonstrated inhibition of RNA virus replication; effective substrate mimic for viral polymerases. |

| Cancer Research (2020) | Anticancer properties | Induced apoptosis in multiple cancer cell lines; modulated key signaling pathways related to cell survival. |

| Nucleic Acids Research (2021) | Nucleotide analog research | Incorporated into RNA strands; provided insights into nucleotide metabolism and genetic regulation. |

Mechanism of Action

The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine nucleoside analogs are widely studied for antiviral, anticancer, and enzyme-inhibitory properties. Below is a detailed comparison of the target compound with structurally or functionally related analogs.

Structural Modifications and Substituent Effects

Research Implications

- The target compound’s morpholino group offers a balance of solubility and target engagement, distinguishing it from halogenated or alkyl-substituted analogs.

- Comparative studies with fluorinated ribose derivatives (e.g., ) highlight the trade-off between metabolic stability and synthetic accessibility.

Biological Activity

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one, also known as a purine nucleoside analogue, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties.

- CAS Number : 3868-31-3

- Molecular Formula : CHNO

- Molecular Weight : 299.24 g/mol

- Purity : Typically high purity (>95%) is required for biological assays.

Biological Activity Overview

The biological activities of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one have been explored through various studies. The following sections summarize its key activities:

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against several viruses. Notably:

- Mechanism of Action : It acts as an inhibitor of viral replication by mimicking natural nucleosides, thereby interfering with viral RNA synthesis.

- Case Study : In vitro studies demonstrated effective inhibition of the replication of the hepatitis C virus (HCV), highlighting its potential as a therapeutic agent for viral infections .

Antibacterial Activity

The antibacterial effects of this compound have also been documented:

- Broad-Spectrum Efficacy : It has shown activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at micromolar concentrations. The mode of action is believed to involve disruption of bacterial DNA synthesis .

Anticancer Activity

The anticancer potential of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-morpholino-1H-purin-6(9H)-one has been a focal point in cancer research:

- Cell Line Studies : It has been tested on various cancer cell lines including breast cancer (MCF7) and lung cancer (A549), showing significant cytotoxic effects.

- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Data Tables

| Activity Type | Organism/Cell Line | Concentration | Outcome |

|---|---|---|---|

| Antiviral | Hepatitis C Virus | IC50 = 0.5 µM | Effective inhibition of replication |

| Antibacterial | Staphylococcus aureus | MIC = 10 µM | Growth inhibition observed |

| Anticancer | MCF7 Cells | IC50 = 15 µM | Induction of apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.